molecular formula C22H22N2O5S B11127112 N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-phenylalanine

Cat. No.: B11127112
M. Wt: 426.5 g/mol
InChI Key: ZKOXYAAKBAHQBD-KRWDZBQOSA-N
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Description

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that features a thiazole ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with a phenylpropanoic acid derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated derivative .

Scientific Research Applications

2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 3-(4-Methoxyphenyl)propionic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propionic acid

Uniqueness

Compared to these similar compounds, 2-{2-[2-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-PHENYLPROPANOIC ACID stands out due to its thiazole ring, which imparts unique electronic and steric properties. This structural feature can enhance the compound’s reactivity and specificity in various applications .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

(2S)-2-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H22N2O5S/c1-28-18-9-8-15(11-19(18)29-2)21-23-16(13-30-21)12-20(25)24-17(22(26)27)10-14-6-4-3-5-7-14/h3-9,11,13,17H,10,12H2,1-2H3,(H,24,25)(H,26,27)/t17-/m0/s1

InChI Key

ZKOXYAAKBAHQBD-KRWDZBQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC(CC3=CC=CC=C3)C(=O)O)OC

Origin of Product

United States

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